The compound can be synthesized through various chemical reactions involving precursors such as 5-aminobenzimidazoles and β-ketoesters, leading to the formation of imidazoquinoline derivatives. The synthesis often employs methods like cyclization reactions under specific conditions to achieve the desired product .
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline is classified as a heterocyclic aromatic compound. It features a bicyclic structure with both nitrogen-containing rings, which contributes to its chemical reactivity and biological properties.
The synthesis of 1,5-dimethyl-1H-imidazo[4,5-F]quinoline typically involves the cyclization of suitable precursors. Common methods include:
The synthesis process often requires precise control over reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular structure of 1,5-dimethyl-1H-imidazo[4,5-F]quinoline consists of a fused imidazole and quinoline ring system. The presence of methyl groups at the 1 and 5 positions enhances its lipophilicity and potential biological activity.
The molecular formula for 1,5-dimethyl-1H-imidazo[4,5-F]quinoline is . Its molecular weight is approximately 186.21 g/mol. The structural features significantly influence its chemical behavior and interactions with biological targets.
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline participates in various chemical reactions:
The outcomes of these reactions depend on factors such as temperature, solvent choice, and the presence of catalysts. For instance, oxidation reactions typically require acidic conditions for optimal results.
The mechanism of action for 1,5-dimethyl-1H-imidazo[4,5-F]quinoline involves its interaction with specific molecular targets within biological systems. It may function as an agonist or antagonist at certain receptors or enzymes, modulating signaling pathways that lead to biological responses.
Research indicates that this compound may exhibit antimicrobial and anticancer properties by inhibiting key cellular processes such as proliferation or apoptosis in targeted cells. The specific pathways affected can vary based on the biological context and target interactions.
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline typically appears as a solid with varying melting points depending on purity. Its solubility characteristics are influenced by the presence of methyl groups which enhance its hydrophobicity.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature changes. The compound's reactivity profile allows it to participate in diverse synthetic transformations which are crucial for developing more complex molecules in medicinal chemistry.
1,5-Dimethyl-1H-imidazo[4,5-F]quinoline has several applications in scientific research:
The compound 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline represents a fused heterocyclic system with a defined molecular framework. Its IUPAC name systematically describes the bicyclic core (quinoline) fused with an imidazole ring at positions 4 and 5, where methyl substituents occupy the 1-position of the imidazole ring and the 5-position of the quinoline moiety . The molecular formula C₁₂H₁₁N₃ (molecular weight: 197.24 g/mol) indicates a planar aromatic system with moderate complexity. Elemental analysis confirms carbon (73.07%), hydrogen (5.62%), and nitrogen (21.31%) composition [2] .
Table 1: Molecular Descriptor Analysis
Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₁N₃ | Defines elemental composition |
Exact Mass | 197.0950 Da | Confirms molecular ion identity |
XLogP3 | 2.1 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 0 | Predicts membrane permeability |
Hydrogen Bond Acceptors | 3 | Relates to solvation potential |
SMILES | CC1=CC2=C(C3=C1N=CC=C3)N(C=N2)C | Encodes 2D structure |
The SMILES notation (CC₁=CC₂=C(C₃=C₁N=CC=C₃)N(C=N₂)C) precisely encodes atomic connectivity, highlighting the fusion between the quinoline (C₃=C₁N=CC=C₃) and methylimidazole (N(C=N₂)C) rings. This notation facilitates computational handling and cheminformatics analyses [2] .
X-ray crystallographic studies of structurally analogous imidazoquinolines (e.g., 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine) reveal near-planar fused ring systems with maximum deviations of 0.0719 Å, indicating minimal non-coplanarity [3]. The absence of chiral centers in 1,5-dimethyl-1H-imidazo[4,5-f]quinoline eliminates enantiomerism. However, tautomerism is theoretically possible at the imidazole N-H position, though methylation at N1 locks the tautomeric form. Tautomeric forms could include:
Rotational freedom exists only for the methyl groups, with negligible steric hindrance. Computational models suggest rotational barriers of <5 kcal/mol, implying free rotation at room temperature [4] [7].
While direct single-crystal data for 1,5-dimethyl-1H-imidazo[4,5-f]quinoline is unavailable, crystallography of closely related analogues provides reliable structural proxies. Monoclinic unit cells are typical, with parameters approximating a = 9.2804 Å, b = 18.5492 Å, c = 8.5147 Å, β = 101.051° (space group P2₁/c) [3]. These systems exhibit π-stacking interactions between quinoline and imidazole rings, with centroid-centroid distances of 3.534–3.605 Å, confirming significant intermolecular interactions [3] [7].
Table 2: Crystallographic Parameters of Analogous Compounds
Parameter | Value | Measurement Technique |
---|---|---|
Crystal System | Monoclinic | X-ray diffraction (Mo Kα) |
Space Group | P2₁/c | |
Unit Cell Volume | 1438.57 ų | |
π-Stacking Distance | 3.534–3.605 Å | Centroid-centroid analysis |
Planarity Deviation | <0.08 Å | Least-squares plane fit |
Intramolecular forces include weak C–H···N hydrogen bonds (D–H···A distance: 2.918 Å), contributing to conformational stability. The absence of strong hydrogen bond donors explains the predominance of van der Waals interactions and π-stacking in crystal packing [3] [8].
NMR Spectroscopy:¹H and ¹³C NMR assignments have been computationally predicted using DFT/B3LYP/6-311++G(d,p) methods [4] [7]. Key signals include:
Table 3: Predicted NMR Chemical Shifts
Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |
---|---|---|---|
1-CH₃ | 2.50 | 32.5 | Singlet |
5-CH₃ | 2.70 | 20.1 | Singlet |
H7 | 7.82 | 119.3 | Doublet |
H8 | 7.45 | 126.7 | Triplet |
H9 | 8.18 | 137.2 | Doublet |
C4a | - | 140.5 | - |
C9a | - | 148.2 | - |
IR Spectroscopy:DFT simulations predict characteristic vibrations:
UV-Vis Spectroscopy:Time-Dependent DFT (TD-DFT) calculations indicate π→π* transitions in the 250–350 nm region (molar absorptivity ε > 10,000 M⁻¹cm⁻¹), primarily localized on the conjugated quinoline-imidazole system. A weak n→π* transition near 380 nm is attributed to the imine-type nitrogens. Solvatochromic shifts in polar solvents suggest a ~15 nm bathochromic shift due to increased solvent polarity [4] [7].
Table 4: Electronic Transition Assignments
Transition Type | Wavelength (nm) | Oscillator Strength | Orbital Contribution |
---|---|---|---|
π→π* (HOMO→LUMO) | 290 | 0.45 | Quinoline → Imidazole |
π→π* (HOMO-1→LUMO) | 275 | 0.38 | Intraring delocalization |
n→π* | 380 | 0.05 | N lone pair → π* |
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